3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
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Overview
Description
3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a pyrrolidinone moiety linked to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrrolidinone intermediate. This can be achieved by the reaction of itaconic acid with aniline to form the corresponding pyrrolidinone derivative. The intermediate is then subjected to a series of reactions, including methylation and amidation, to introduce the methoxy group and the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems and optimized reaction conditions to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide
- 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide
- N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide
Uniqueness
3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is unique due to the specific position of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidinone moiety also adds to its distinctiveness, providing a unique structural feature that can affect its interactions with biological targets.
Properties
IUPAC Name |
3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-5-6-15(11-17)19(23)20-12-14-10-18(22)21(13-14)16-7-3-2-4-8-16/h2-9,11,14H,10,12-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDHGNOPQJRTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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